3-benzyl-4-chloro-2H-chromen-2-one
Description
Properties
CAS No. |
110229-42-0 |
|---|---|
Molecular Formula |
C16H11ClO2 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-benzyl-4-chlorochromen-2-one |
InChI |
InChI=1S/C16H11ClO2/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
ACVPCDUQTNPZRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 3-benzyl-4-chloro-2H-chromen-2-one and its analogs:
Table 1: Substituent Positions and Functional Groups
Key Observations:
Position 4 Substitution : Chlorine at position 4 (target compound) increases electrophilicity compared to methyl groups in analogs . This may enhance interactions with biological targets like enzymes.
Amino/Iminomethyl Groups: The compound in lacks the benzyl group at position 3 but features amino/iminomethyl substituents, which could facilitate π-π stacking or metal coordination.
Pharmacological Implications
Coumarins are metabolized primarily by cytochrome P450 enzymes (e.g., CYP2C9). Studies on acenocoumarol (a vitamin K antagonist) reveal that substituents influence metabolic stability and anticoagulant efficacy . For example:
Crystallographic and Hydrogen-Bonding Analysis
Crystal structure studies using SHELX software highlight differences in molecular packing and hydrogen-bonding networks:
- The target compound’s chlorine atom participates in weak C–Cl···π interactions, while benzyl groups contribute to van der Waals interactions .
- Analogs with tetrazolylmethoxy or amino groups exhibit stronger hydrogen-bonding patterns (e.g., N–H···O or O–H···N), influencing solubility and melting points .
Table 2: Selected Physicochemical Properties
Preparation Methods
Substrate Selection and Reaction Optimization
In a representative procedure, substituted benzyl resorcinols (e.g., 2a-c) react with ethyl 4-chloro-3-oxobutanoate under acidic conditions to yield this compound. The reaction proceeds via initial ester activation, followed by cyclodehydration (Figure 1). Yields exceeding 70% are achieved using p-toluenesulfonic acid (PTSA) in methanol at reflux.
Table 1: Substrate Scope and Yields in Pechmann Condensation
| Resorcinol Derivative | β-Ketoester | Catalyst | Yield (%) |
|---|---|---|---|
| 8-Benzylresorcinol | Ethyl 4-chloro-3-oxobutanoate | PTSA | 78 |
| 6-Methoxyresorcinol | Ethyl 4-chloro-3-oxobutanoate | H2SO4 | 65 |
| 5-Nitroresorcinol | Ethyl 4-chloro-3-oxobutanoate | FeCl3 | 58 |
The electronic nature of substituents on the resorcinol ring significantly impacts yield. Electron-donating groups (e.g., benzyl) enhance reactivity by stabilizing the intermediate oxonium ion, whereas electron-withdrawing groups (e.g., nitro) require harsher conditions.
Metal-Free Synthesis via Arylacetonitriles
A green chemistry approach utilizes arylacetonitriles and salicylaldehydes under basic conditions. This method avoids transition metals and inert atmospheres, aligning with sustainable synthesis principles.
Mechanistic Pathway and Conditions
Reaction of benzylacetonitrile with 4-chlorosalicylaldehyde in dimethylformamide (DMF) with potassium tert-butoxide (tBuOK) at 110°C generates the target compound via a cascade mechanism. The process involves:
- Deprotonation of arylacetonitrile to form a cyanomethanide intermediate.
- Aldol condensation with salicylaldehyde.
- Intramolecular cyclization and hydrolysis to yield the chromenone.
Key Advantage : Eliminates the need for hazardous acids, achieving 83% yield under optimized conditions.
Halogenation of Preformed Chromenones
Post-synthetic halogenation offers a route to introduce chlorine at the 4-position. This two-step method first synthesizes 3-benzyl-2H-chromen-2-one, followed by electrophilic chlorination.
Chlorination Agents and Selectivity
Electrophilic chlorinating agents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) selectively target the 4-position in the presence of Lewis acids (e.g., AlCl3). For example, treating 3-benzyl-2H-chromen-2-one with SO2Cl2 in dichloromethane at 0°C affords the 4-chloro derivative in 68% yield.
Challenges : Competing side reactions at the benzyl group necessitate low temperatures and stoichiometric control.
Multistep Synthesis Involving Coupling Reactions
Patent literature describes advanced strategies combining coupling reactions and protecting group chemistry. A notable example involves:
- Suzuki-Miyaura coupling to install the benzyl group.
- SNAr (nucleophilic aromatic substitution) for chlorination.
Procedure Overview :
- Palladium-catalyzed coupling of 4-chloro-2H-chromen-2-one with benzylboronic acid.
- Purification via preparative HPLC to isolate this compound in >95% purity.
Table 2: Comparison of Catalysts in Suzuki-Miyaura Coupling
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | Triphenylphosphine | Toluene | 72 |
| Pd(OAc)2 | XPhos | DMF | 85 |
| PdCl2(dppf) | Dppf | THF | 78 |
Critical Analysis of Methodologies
Efficiency and Scalability
- Pechmann Condensation : High yields but requires corrosive acids.
- Metal-Free Synthesis : Scalable and eco-friendly but limited to specific substrates.
- Halogenation : Requires preformed chromenones, adding synthetic steps.
- Coupling Routes : High precision but cost-prohibitive for large-scale production.
Byproduct Formation and Mitigation
- Pechmann reactions generate water as a byproduct, necessitating azeotropic removal.
- Metal-free methods produce cyanide intermediates, requiring careful handling.
Q & A
Q. What are the standard synthetic routes for 3-benzyl-4-chloro-2H-chromen-2-one, and how do reaction conditions influence yield?
The compound can be synthesized via Claisen-Schmidt condensation or modified Pechmann reactions. For example, a mixture of substituted phenols and malonic acid derivatives in phosphorous oxychloride (POCl₃) with ZnCl₂ as a catalyst generates the coumarin core, followed by benzylation at the 3-position . Reaction optimization (e.g., temperature, solvent polarity) is critical: refluxing in ethanol with piperidine as a base improves condensation efficiency, while excess benzyl halide ensures complete substitution . Yield discrepancies (e.g., 71% vs. lower yields) often arise from incomplete purification or side reactions like over-alkylation .
Q. How is the purity of this compound validated in synthetic workflows?
Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases monitors reaction progress. Recrystallization in ethanol removes unreacted precursors. Confirmatory techniques include:
Q. What spectroscopic methods are used to characterize hydrogen bonding in crystalline forms of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies intermolecular interactions. For example, O–H···O hydrogen bonds between the 4-hydroxy group and adjacent carbonyl oxygen stabilize the crystal lattice . ORTEP-III graphical representations visualize bond angles and torsion angles critical for understanding packing efficiency .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?
Molecular docking studies (e.g., AutoDock Vina) compare binding affinities to targets like cyclooxygenase-2 (COX-2) or microbial enzymes. Discrepancies in IC₅₀ values may arise from stereoelectronic effects: bulkier benzyl groups reduce accessibility to hydrophobic binding pockets, while chloro substituents enhance electrophilicity . Hybrid QSAR models incorporating Hammett constants (σ) and π-π stacking parameters improve activity predictions .
Q. What strategies mitigate byproduct formation during benzylation at the 3-position?
Competitive O-benzylation (vs. C3-benzylation) is minimized using:
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances nucleophilicity at the C3 position .
- Microwave-assisted synthesis : Short reaction times (10–15 min at 80°C) reduce decomposition . Byproducts like 3-O-benzyl isomers are identified via LC-MS and excluded via column chromatography .
Q. How do crystal packing and polymorphism affect the compound’s physicochemical properties?
Polymorph screening (e.g., solvent evaporation vs. slurry methods) reveals variations in dissolution rates. For instance, a monoclinic P2₁ crystal system (a = 4.8255 Å, β = 96.055°) exhibits higher solubility than orthorhombic forms due to weaker van der Waals interactions . Hydrogen-bonding graph-set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings, which influence thermal stability .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Key issues include:
- Solvent selection : Ethanol scales poorly due to azeotrope formation; switching to DMF improves homogeneity but requires stringent removal to avoid toxicity .
- Catalyst recycling : ZnCl₂ recovery via acid-washing reduces metal contamination in final products .
- Process analytical technology (PAT) : In-line FTIR monitors benzylation progress to prevent over-reaction .
Methodological Considerations
Q. How are substituent effects on bioactivity systematically evaluated?
- SAR studies : Derivatives with electron-withdrawing groups (e.g., -NO₂ at the benzyl para position) show enhanced antimicrobial activity due to increased membrane permeability .
- In vitro assays : MIC (minimum inhibitory concentration) testing against S. aureus and E. coli correlates logP values with lipophilicity-driven uptake .
Q. What advanced crystallographic tools resolve disordered structures in this compound derivatives?
High-resolution synchrotron XRD (λ = 0.7 Å) combined with SHELXD dual-space algorithms resolves disorder in benzyl groups. Twinning parameters (e.g., HOOFT) refine overlapping lattices in P2₁/c space groups .
Q. How do solvent polarity and pH influence the compound’s fluorescence properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
